molecular formula C24H28N4O2S B3300770 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide CAS No. 904822-48-6

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B3300770
CAS No.: 904822-48-6
M. Wt: 436.6 g/mol
InChI Key: NZAPQTVNUDGFHX-UHFFFAOYSA-N
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Description

N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a phenyl group linked to a dimethyl-substituted benzene sulfonamide moiety. Key features include:

  • Molecular formula: Estimated as C24H28N4O2S (assuming dimethyl substitution instead of dimethoxy in the closest analog).
  • Key structural elements: The azepane ring (7-membered amine) confers conformational flexibility, while the pyridazine and sulfonamide groups may enhance hydrogen-bonding interactions. The dimethyl substituents on the benzene ring likely increase hydrophobicity compared to polar dimethoxy groups .

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-18-10-12-23(19(2)16-18)31(29,30)27-21-9-7-8-20(17-21)22-11-13-24(26-25-22)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAPQTVNUDGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azepane and pyridazine rings. These rings are then linked to a phenyl group, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize impurities. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

The following table compares the dimethyl variant with its dimethoxy analog (from ) and a fluorinated sulfonamide (from ):

Property N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide
Molecular formula C24H28N4O2S (estimated) C24H28N4O4S C29H22F2N6O4S
Molecular weight ~448.57 (estimated) 468.57 616.9
logP ~5.2 (predicted, higher than dimethoxy) 4.84 Not reported
Melting point Not available Not reported 211–214°C
Key substituents 2,4-dimethylbenzene-sulfonamide 2,4-dimethoxybenzene-sulfonamide Fluorophenyl-chromen, pyrazolo-pyrimidine, cyclopropane

Key Observations :

  • The dimethyl variant is predicted to exhibit higher lipophilicity (logP ~5.2) than its dimethoxy analog (logP 4.84) due to reduced polarity of methyl groups compared to methoxy .
  • The fluorinated sulfonamide () has a significantly higher molecular weight (616.9 vs. ~448–468) and melting point, attributed to its rigid chromen and fluorinated aromatic systems .

Structural and Functional Differences

(a) Sulfonamide Substituents
  • Dimethyl vs. This difference could impact bioavailability and target binding .
(b) Heterocyclic Cores
  • Pyridazine vs. Pyrazolo-pyrimidine : Pyridazine (6-membered, two adjacent nitrogen atoms) offers moderate basicity, while pyrazolo-pyrimidine (fused 5- and 6-membered rings) provides a planar structure for intercalation or enzyme active-site binding.

Research Implications and Limitations

  • Data Gaps : Experimental data (e.g., crystallography, bioactivity) for the dimethyl variant are absent in the provided evidence. Structural predictions rely on analogs like the dimethoxy compound .
  • Target Applications : Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase, kinases). The dimethyl variant’s hydrophobicity may favor blood-brain barrier penetration, while dimethoxy analogs could target extracellular proteins .

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an extensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C25_{25}H30_{30}N4_{4}O2_{2}S
  • Molecular Weight: 450.6 g/mol
  • CAS Number: 904822-54-4

The compound features an azepane ring, a pyridazine moiety, and a sulfonamide group, contributing to its biological activity through interactions with various molecular targets.

This compound exhibits its biological effects primarily through the modulation of specific enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to bind selectively to these targets, influencing processes such as:

  • Signal Transduction: The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in transmitting signals from outside the cell to the inside, thereby affecting cellular responses .
  • Cytokine Production: Research indicates that derivatives of pyridazine compounds can inhibit the production of pro-inflammatory cytokines, such as IL-1β and nitric oxide (NO), in activated glial cells. This suggests potential applications in neuroinflammatory conditions .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to selectively inhibit glial activation, reducing the overproduction of inflammatory mediators without compromising beneficial glial functions. This selectivity is particularly valuable in developing therapies for neurodegenerative diseases where excessive inflammation contributes to pathology .

Neuroprotective Properties

The ability of this compound to modulate inflammatory responses positions it as a candidate for neuroprotective therapies. By reducing oxidative stress and inflammatory cytokine levels, it may help mitigate neuronal damage associated with conditions such as Alzheimer's disease and multiple sclerosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the activation of microglia, the resident immune cells in the brain. These studies showed a significant decrease in the expression of inflammatory markers when treated with this compound compared to controls.

StudyFindings
Inhibition of IL-1β and NO production in activated glial cells
Neuroprotective effects observed in neuronal cell cultures

Animal Models

Research involving animal models has further validated the therapeutic potential of this compound. In models of neuroinflammation, administration of this compound resulted in reduced behavioral deficits and neuroinflammatory markers.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide, and what key parameters influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including:

Suzuki-Miyaura coupling to attach the pyridazine-azepane moiety to the phenyl ring.

Sulfonylation of the aniline intermediate with 2,4-dimethylbenzenesulfonyl chloride.
Key parameters include:

  • Temperature : Optimal coupling reactions occur at 80–100°C in toluene or dioxane .
  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions (yield: 60–85%) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
    • Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure and purity of this sulfonamide derivative?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) .
  • IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and N-H bonds (~3260 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₉N₅O₂S: 480.21) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and confirms azepane-pyridazine geometry .

Advanced Research Questions

Q. How does the azepane substituent influence the compound’s binding affinity to biological targets compared to morpholine or piperazine analogs?

  • Structure-Activity Relationship (SAR) :

  • The 7-membered azepane ring enhances conformational flexibility, potentially improving target engagement vs. rigid 6-membered rings (e.g., morpholine) .
  • Hydrogen-bonding : Azepane’s NH group may form additional interactions with enzyme active sites (e.g., kinases or carbonic anhydrases) .
    • Experimental Validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity shifts. For example, replacing morpholine with azepane in similar sulfonamides increased IC₅₀ by 3-fold against COX-2 .

Q. What computational strategies are optimal for modeling interactions between this compound and therapeutic targets like kinases or GPCRs?

  • In Silico Approaches :

  • Molecular Docking (AutoDock Vina or Glide) : Predict binding poses using crystal structures (PDB: 1CX2 for COX-2) .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding energy contributions of azepane vs. other substituents .
    • Validation : Compare computational results with experimental IC₅₀ or Kd values to refine models .

Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamides?

  • Strategies :

Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, pH, incubation time) .

Dose-response curves : Re-evaluate IC₅₀ values under standardized protocols to minimize variability .

Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

  • Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ = 2 μM vs. 10 μM) may arise from differences in cell permeability or metabolic stability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethylbenzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.